

TDI-10229 sAC inhibitor discovery and development

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Compound of Interest

Compound Name: TDI-10229

Cat. No.: B8210248

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An In-depth Technical Guide to the Discovery and Development of the sAC Inhibitor **TDI-10229**

Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), also known as ADCY10, is a crucial enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[1] Unlike the more extensively studied G protein-regulated transmembrane adenylyl cyclases (tmACs), sAC is distributed throughout the cytoplasm and within cellular organelles.[1] Its activity is uniquely regulated by bicarbonate (HCO_3^-) and calcium (Ca^{2+}) ions, positioning it as a key intracellular sensor of CO_2 , bicarbonate, and pH.[1][2] The distinct localization and regulation of sAC implicate it in a variety of physiological processes, making it a compelling therapeutic target for several indications, including non-hormonal male contraception.[3][4][5]

The Imperative for a Novel sAC Inhibitor

Early exploration of sAC pharmacology was hampered by the limitations of first-generation inhibitors. Compounds like KH7, for instance, were plagued by general cell toxicity and potential off-target effects on ATP/cAMP levels, confounding their utility as specific molecular probes.[6][3] Another early inhibitor, LRE1, binds to the bicarbonate binding site of sAC but suffers from weak potency and poor pharmacokinetic properties, rendering it unsuitable for thorough investigation of sAC-driven pharmacology in cellular or animal models.[6][3][5] This created a clear need for the development of potent, selective, and orally bioavailable sAC inhibitors to enable rigorous in vivo studies.

Discovery and Optimization of TDI-10229

The development of **TDI-10229** was achieved through a structure-based drug design strategy, building upon the scaffold of the earlier inhibitor, LRE1.[3][5] Researchers utilized the crystal structure of LRE1 bound to sAC to inform a scaffold-hop from a 4-aminopyrimidine core to a 4-pyrazolylpyrimidine.[5] A key optimization involved replacing a metabolically labile thiophene group in the precursor compounds with a phenyl ring, which contributed to the improved potency of **TDI-10229**. [5] This strategic design process, aided by X-ray crystallography and computational tools, culminated in the identification of **TDI-10229**, a compound with nanomolar inhibition of sAC in both biochemical and cellular assays.[3][4]

Data Presentation

Table 1: In Vitro and Cellular Potency of TDI-10229

Compound	Biochemical IC ₅₀ (nM)	Cellular IC ₅₀ (nM)	Cell Line
TDI-10229	160 - 195	92 - 102	Human 4-4 cells
TDI-11861	3	7	Human 4-4 cells

Data sourced from multiple references.[4][7][8][9]

Table 2: Physicochemical Properties of TDI-10229

Parameter	Value
PAMPA Permeability (nm/s)	274
HPLC LogD (pH 7.4)	2.9
Kinetic Solubility (µg/mL)	1.3
Cytotoxicity (µM)	>20

Data sourced from reference[3].

Table 3: Mouse Pharmacokinetic Parameters of TDI-10229 (5 mg/kg, p.o.)

Parameter	Value
C _{max} (μM)	15.5
AUC (μg·h/mL)	94
Mean Residence Time (MRT) (hours)	3.95
Bioavailability (%)	59

Data sourced from references[3][7].

Table 4: Binding Kinetics of TDI-10229 to sAC (SPR Data)

Parameter	Value
K _D (nM)	175.6 ± 23.7
k _{on} (1/ms)	2.3 × 10 ⁵
k _{off} (1/s)	55.8 × 10 ⁻³
Residence Time (seconds)	25

Data sourced from references[4][9].

Experimental Protocols

In Vitro sAC Biochemical Assay: The potency of **TDI-10229** was determined using an in vitro adenylyl cyclase activity assay with purified human sAC protein.[10][11] The assay measures the conversion of [α -³²P]ATP to [³²P]cAMP in the presence of the inhibitor. The reaction mixture typically contains purified sAC, ATP, Mg²⁺, Ca²⁺, and HCO₃⁻ to stimulate enzyme activity.[9] The amount of [³²P]cAMP produced is quantified, and concentration-response curves are generated to calculate the IC₅₀ value.[9][10]

Cellular sAC Assay: Cellular activity was assessed using sAC-overexpressing rat 4-4 cells.[3][8] Cells were treated with the inhibitor, and sAC-dependent cAMP accumulation was measured, often in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent

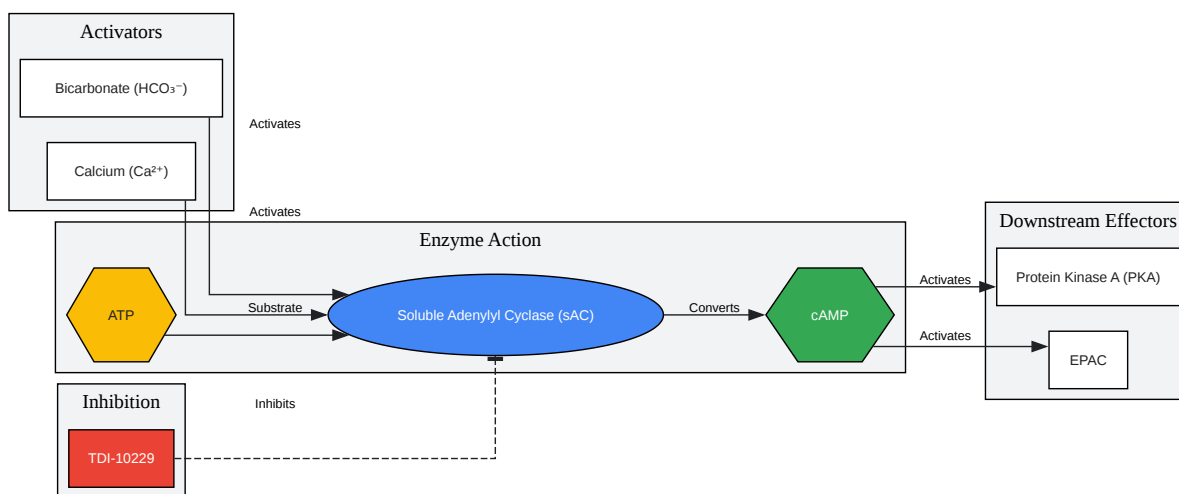
cAMP degradation.[9] The resulting cAMP levels are quantified, and IC₅₀ values are determined from concentration-response curves.[3][9]

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay used to predict passive membrane permeability. A filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment (containing the compound) from an acceptor compartment. The amount of compound that crosses the membrane over a specific time is quantified to determine the permeability rate.[3]

Mouse Pharmacokinetic Studies: To determine the pharmacokinetic profile, **TDI-10229** was administered orally to mice.[3][7] Blood samples were collected at various time points, and the concentration of the compound in the plasma was measured, typically using liquid chromatography-mass spectrometry (LC-MS). These data were used to calculate key parameters such as maximum concentration (C_{max}), area under the curve (AUC), mean residence time (MRT), and oral bioavailability.[7]

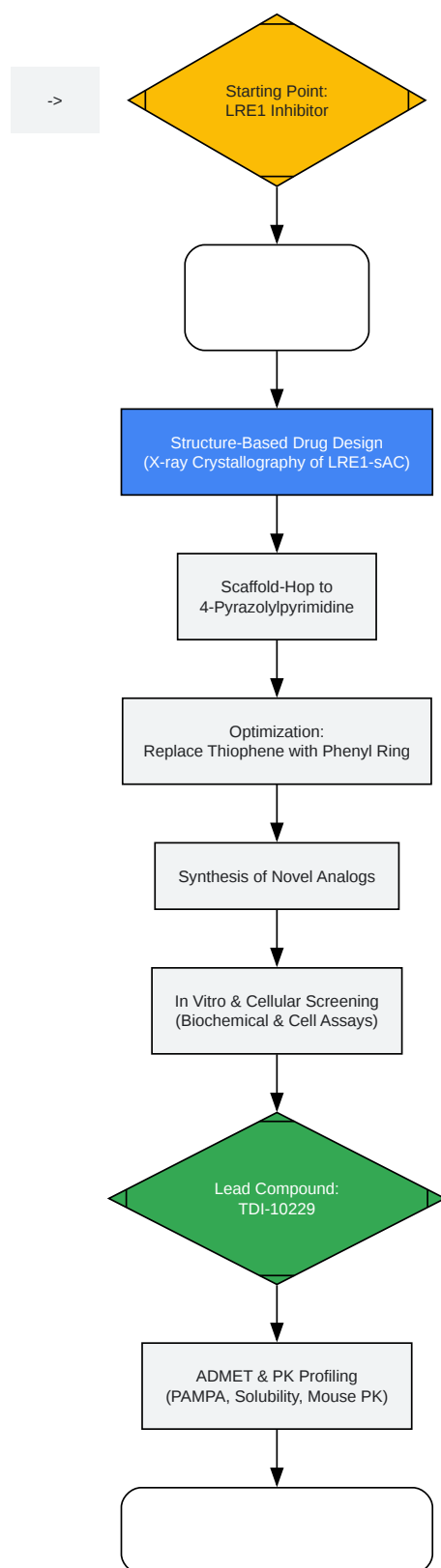
Surface Plasmon Resonance (SPR): SPR was used to measure the binding kinetics (association and dissociation rates) of **TDI-10229** to purified, immobilized sAC protein.[4][11] The assay monitors changes in the refractive index at the surface of a sensor chip as the inhibitor binds to and dissociates from the target protein. This allows for the determination of the association rate constant (k_{on}), the dissociation rate constant (k_{off}), and the equilibrium dissociation constant (K_D).[4][9]

Visualizations



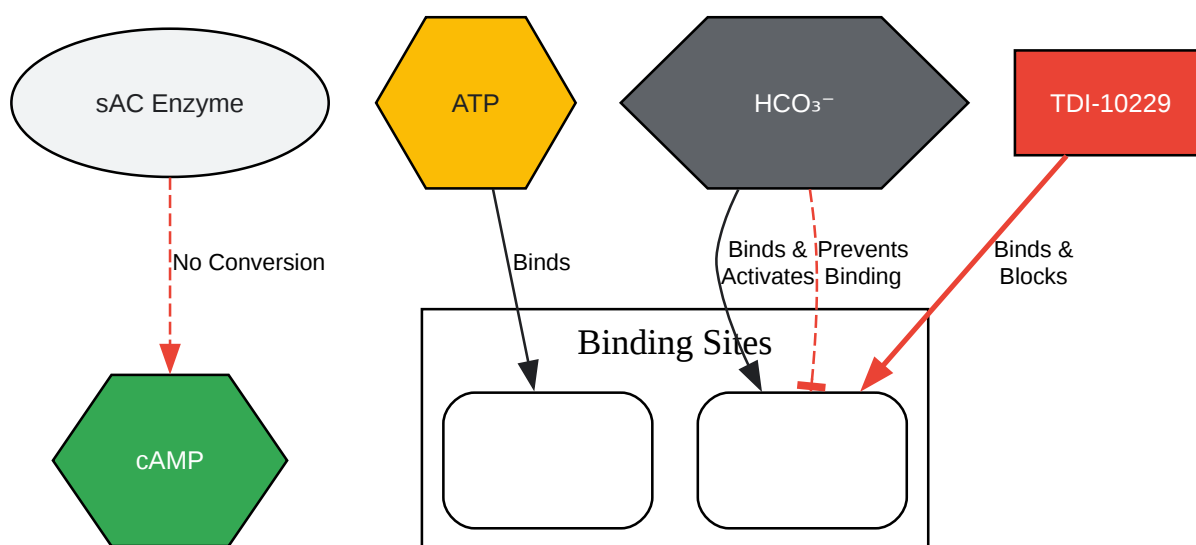
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Caption: The sAC signaling pathway and its inhibition by **TDI-10229**.



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Caption: Workflow for the discovery and development of **TDI-10229**.



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Caption: **TDI-10229** competitively inhibits sAC at the bicarbonate binding site.

Conclusion

The discovery and development of **TDI-10229** represent a significant advancement in the study of soluble adenylyl cyclase. Through a rational, structure-based design approach, researchers successfully engineered a potent, selective, and orally bioavailable inhibitor that overcomes the critical deficiencies of earlier tool compounds.[3][5] **TDI-10229** displays nanomolar inhibition in both biochemical and cellular assays and possesses a favorable pharmacokinetic profile for in vivo applications.[6][3][12] While subsequent research has focused on developing analogs with even longer residence times for specific applications like male contraception, **TDI-10229** remains a vital chemical probe for interrogating sAC function in various physiological and disease models.[4][5][8] Its development has paved the way for a deeper understanding of sAC biology and its potential as a therapeutic target.

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